Cas no 2138812-72-1 (2-(2-Bromoethenyl)-6-methylphenol)

2-(2-Bromoethenyl)-6-methylphenol is a brominated phenolic compound characterized by its reactive vinyl bromide moiety and methyl-substituted aromatic ring. This structure imparts versatility in organic synthesis, particularly as an intermediate in cross-coupling reactions (e.g., Suzuki or Heck couplings) due to the electrophilic bromoethenyl group. The methyl group enhances steric and electronic modulation, facilitating selective functionalization. Its phenolic hydroxyl group further allows derivatization or coordination in metal-catalyzed processes. The compound’s stability under inert conditions and well-defined reactivity profile make it valuable for constructing complex architectures in pharmaceuticals, agrochemicals, and materials science. Suitable for controlled environments, it requires handling under inert atmospheres to prevent degradation.
2-(2-Bromoethenyl)-6-methylphenol structure
2138812-72-1 structure
Product name:2-(2-Bromoethenyl)-6-methylphenol
CAS No:2138812-72-1
MF:C9H9BrO
MW:213.071161985397
CID:5812705
PubChem ID:165465159

2-(2-Bromoethenyl)-6-methylphenol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromoethenyl)-6-methylphenol
    • EN300-802286
    • 2138812-72-1
    • 2-(2-Bromoethenyl)-6-methylphenol
    • Inchi: 1S/C9H9BrO/c1-7-3-2-4-8(5-6-10)9(7)11/h2-6,11H,1H3/b6-5+
    • InChI Key: ANLWEIYQYFQHRB-AATRIKPKSA-N
    • SMILES: Br/C=C/C1=CC=CC(C)=C1O

Computed Properties

  • Exact Mass: 211.98368g/mol
  • Monoisotopic Mass: 211.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 20.2Ų

2-(2-Bromoethenyl)-6-methylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-802286-0.05g
2-(2-bromoethenyl)-6-methylphenol
2138812-72-1 95%
0.05g
$612.0 2024-05-21
Enamine
EN300-802286-0.25g
2-(2-bromoethenyl)-6-methylphenol
2138812-72-1 95%
0.25g
$670.0 2024-05-21
Enamine
EN300-802286-5.0g
2-(2-bromoethenyl)-6-methylphenol
2138812-72-1 95%
5.0g
$2110.0 2024-05-21
Enamine
EN300-802286-0.1g
2-(2-bromoethenyl)-6-methylphenol
2138812-72-1 95%
0.1g
$640.0 2024-05-21
Enamine
EN300-802286-0.5g
2-(2-bromoethenyl)-6-methylphenol
2138812-72-1 95%
0.5g
$699.0 2024-05-21
Enamine
EN300-802286-1.0g
2-(2-bromoethenyl)-6-methylphenol
2138812-72-1 95%
1.0g
$728.0 2024-05-21
Enamine
EN300-802286-10.0g
2-(2-bromoethenyl)-6-methylphenol
2138812-72-1 95%
10.0g
$3131.0 2024-05-21
Enamine
EN300-802286-2.5g
2-(2-bromoethenyl)-6-methylphenol
2138812-72-1 95%
2.5g
$1428.0 2024-05-21

Additional information on 2-(2-Bromoethenyl)-6-methylphenol

Comprehensive Analysis of 2-(2-Bromoethenyl)-6-methylphenol (CAS No. 2138812-72-1): Properties, Applications, and Industry Trends

2-(2-Bromoethenyl)-6-methylphenol (CAS No. 2138812-72-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The brominated phenol derivative combines a methylphenol core with a vinyl bromide functional group, enabling diverse reactivity. This article explores its molecular characteristics, synthetic pathways, and emerging applications while addressing frequently searched topics like "green chemistry alternatives" and "high-value intermediates".

The compound's structure-activity relationship (SAR) makes it valuable for designing bioactive molecules. Researchers investigating "cascade reactions" or "cross-coupling catalysts" often utilize this intermediate. Its electron-rich aromatic system facilitates electrophilic substitutions, while the β-bromostyrene moiety participates in Heck reactions – a trending topic in "transition metal catalysis" discussions. Recent studies highlight its potential in creating non-linear optical materials, aligning with industry demand for "advanced functional materials".

From a synthetic chemistry perspective, 2-(2-Bromoethenyl)-6-methylphenol serves as a precursor for heterocyclic compounds. Laboratories focusing on "atom-efficient synthesis" appreciate its role in constructing benzofuran derivatives – a class of compounds frequently searched alongside "natural product mimics". The ortho-methyl group influences regioselectivity, a crucial factor in "selective functionalization" strategies that dominate current medicinal chemistry forums.

Environmental considerations position this compound within "sustainable halogenation" debates. While traditional bromination methods raise ecological concerns, modern protocols employing electrochemical bromination or bromoperoxidases (frequently searched with "biocatalysis") offer greener alternatives. The vinyl bromide unit's stability under physiological conditions also makes it relevant to "pro-drug development" research – a hot topic in pharmaceutical SEO queries.

Analytical characterization of CAS 2138812-72-1 typically involves HPLC-MS and multinuclear NMR, techniques commonly associated with "structure elucidation" searches. The compound's UV-Vis absorption around 280 nm (attributed to the phenolic chromophore) finds applications in "photoresponsive materials" development – an area experiencing 47% annual growth in scholarly citations according to recent bibliometric analyses.

Industrial scale-up challenges for 2-(2-Bromoethenyl)-6-methylphenol relate to "continuous flow chemistry" optimization, a trending search term in process chemistry circles. The compound's crystallization behavior and thermal stability (decomposition >180°C) are critical parameters for "quality by design" (QbD) approaches dominating regulatory discussions. Patent landscapes reveal growing interest in its derivatives for "crop protection agents", particularly in formulations addressing "fungicide resistance" – a top concern in agricultural forums.

Future research directions likely focus on the compound's role in "click chemistry" applications and "metal-organic frameworks" (MOFs) synthesis. The bromoethenyl group enables Sonogashira couplings, connecting to popular searches for "carbon-carbon bond formation" techniques. As the chemical industry shifts toward "benign by design" principles, modified versions of this intermediate may contribute to "biodegradable polymers" – a sector projected to reach $9.2 billion by 2027.

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